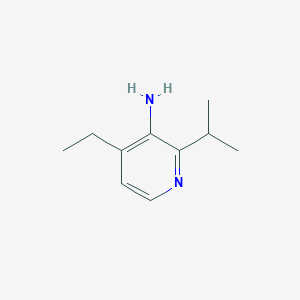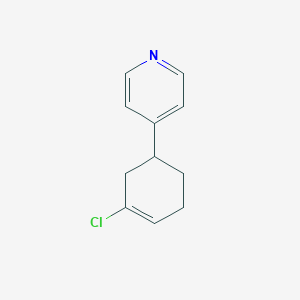
3-Methylsulfinyl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfinyl)benzenesulfonamide typically involves the introduction of a methylsulfinyl group to a benzenesulfonamide scaffold. One common method involves the oxidation of a methylthio group to a methylsulfinyl group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out under mild conditions to prevent over-oxidation.
Industrial Production Methods
Industrial production of 3-(Methylsulfinyl)benzenesulfonamide may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agent and reaction conditions is optimized to achieve high efficiency and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylsulfinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the methylsulfinyl group to a sulfone group.
Reduction: Reduction of the sulfinyl group back to a thioether.
Substitution: Nucleophilic substitution reactions at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 3-(Methylsulfonyl)benzenesulfonamide.
Reduction: 3-(Methylthio)benzenesulfonamide.
Substitution: Various N-substituted benzenesulfonamides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Methylsulfinyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting cellular processes that depend on carbonic anhydrase . This inhibition can lead to antiproliferative effects in cancer cells and antimicrobial activity against bacteria.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methylthio)benzenesulfonamide: Similar structure but with a thioether group instead of a sulfinyl group.
3-(Methylsulfonyl)benzenesulfonamide: Further oxidized form with a sulfone group.
N-Substituted benzenesulfonamides: Variants with different substituents on the sulfonamide nitrogen.
Uniqueness
3-(Methylsulfinyl)benzenesulfonamide is unique due to the presence of both sulfinyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
210826-66-7 |
|---|---|
Fórmula molecular |
C7H9NO3S2 |
Peso molecular |
219.3 g/mol |
Nombre IUPAC |
3-methylsulfinylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S2/c1-12(9)6-3-2-4-7(5-6)13(8,10)11/h2-5H,1H3,(H2,8,10,11) |
Clave InChI |
MRMLQMUKWMKZSC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=CC(=CC=C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6-Phenylpyrrolo[2,1-b]thiazole-7-carboxylic acid](/img/structure/B13965463.png)

